molecular formula C10H16N2O B8623435 (6-Ethoxy-pyridin-3-yl)-isopropyl-amine

(6-Ethoxy-pyridin-3-yl)-isopropyl-amine

Cat. No. B8623435
M. Wt: 180.25 g/mol
InChI Key: SVTHLDWFAKOYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07358242B2

Procedure details

Following the procedure described for Preparation 2(A), 6-ethoxy-pyridin-3-ylamine (10 g, 72.4 mmol) was reacted with acetone (4.8 mL) to provide 11.18 g of (6-ethoxy-pyridin-3-yl)-isopropyl-amine. 1H NMR (CD3OD) δ 7.48 (d, 1H), 7.11 (dd, 1H), 6.61 (d, 1H), 4.14 (q, 2H), 3.48 (m, 1H), 1.32 (t, 3H), 1.14 (d, 6H); MS 181.3 (M+1).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([NH:8][CH:9]([CH3:11])[CH3:10])=[CH:4][CH:3]=1.[CH2:12]([O:14]C1N=CC(N)=CC=1)[CH3:13]>CC(C)=O>[CH2:12]([O:14][C:2]1[N:7]=[CH:6][C:5]([NH:8][CH:9]([CH3:11])[CH3:10])=[CH:4][CH:3]=1)[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=N1)NC(C)C
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC1=CC=C(C=N1)N
Step Two
Name
Quantity
4.8 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC=C(C=N1)NC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.18 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.